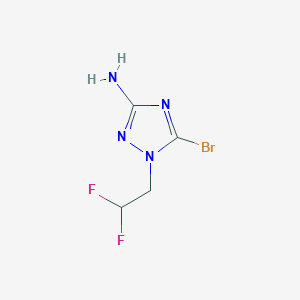
5-Bromo-1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C4H4BrF2N3. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-bromo-1H-1,2,4-triazole with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide
- 5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride
Uniqueness
5-Bromo-1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern and the presence of both bromine and difluoroethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C4H5BrF2N4 |
|---|---|
Molecular Weight |
227.01 g/mol |
IUPAC Name |
5-bromo-1-(2,2-difluoroethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C4H5BrF2N4/c5-3-9-4(8)10-11(3)1-2(6)7/h2H,1H2,(H2,8,10) |
InChI Key |
PIOWNGFYFOCMAL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)N1C(=NC(=N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


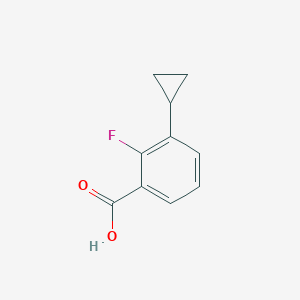
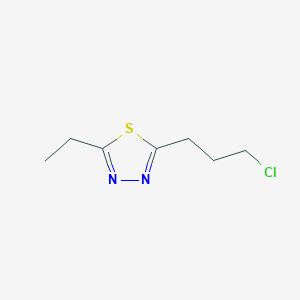
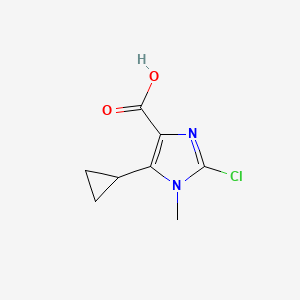
![3-[4-(Benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B13207793.png)
![3-[(2-Methylpropyl)amino]benzonitrile](/img/structure/B13207796.png)

![1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.4]octane](/img/structure/B13207801.png)
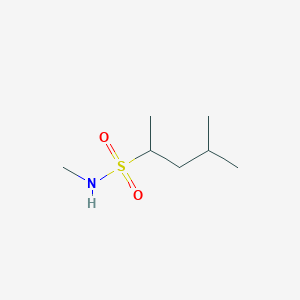


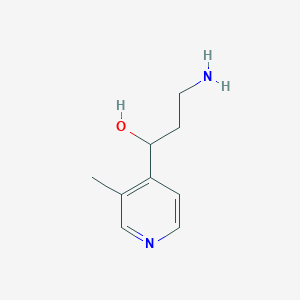
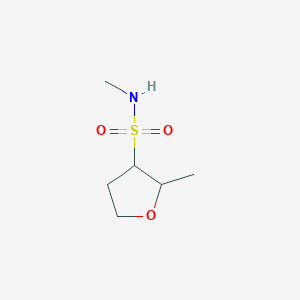
![4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13207823.png)
![3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13207827.png)
